Methyl 3-amino-2-nitrobenzoate
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Overview
Description
Methyl 3-amino-2-nitrobenzoate is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzoic acid, where the carboxylic acid group is esterified with a methyl group, and the benzene ring is substituted with an amino group at the 3-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using reagents such as tin and hydrochloric acid or catalytic hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-nitrobenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Tin and hydrochloric acid, catalytic hydrogenation.
Oxidizing Agents: Nitric acid, sulfuric acid.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products Formed
Reduction: Formation of this compound from methyl 3-nitrobenzoate.
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of this compound.
Scientific Research Applications
Methyl 3-amino-2-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-amino-2-nitrobenzoate involves its interaction with molecular targets and pathways in biological systems. The amino and nitro groups play a crucial role in its reactivity and interaction with enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Methyl 3-amino-2-nitrobenzoate can be compared with other similar compounds, such as:
Methyl 2-amino-3-nitrobenzoate: Similar structure but with different substitution pattern on the benzene ring.
Methyl 3-nitrobenzoate: Lacks the amino group, affecting its reactivity and applications.
Methyl 3-aminobenzoate: Lacks the nitro group, leading to different chemical properties and uses.
Properties
IUPAC Name |
methyl 3-amino-2-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWSKJRBYYNACC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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